N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide
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Overview
Description
N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring substituted with an acetamide group
Mechanism of Action
Target of Action
A structurally similar compound, imatinib, is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
It’s worth noting that similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signal transduction cascades it would normally activate .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways, including those involved in cell growth and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide are not detailed in the search results. Pharmacokinetics often involves the study of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to disrupted signal transduction, potentially affecting cellular functions such as growth, differentiation, and apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can often impact the effectiveness and stability of a compound .
Biochemical Analysis
Biochemical Properties
It has been found to interact with certain enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide typically involves multiple steps:
Condensation Reaction: The initial step involves the condensation of trifluoromethylpyrimidine with piperidine under controlled conditions to form the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol
- N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)amine
Uniqueness
N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide is unique due to the presence of the acetamide group, which can influence its binding affinity and specificity towards biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles.
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c1-8(20)17-9-3-6-19(7-4-9)11-16-5-2-10(18-11)12(13,14)15/h2,5,9H,3-4,6-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUBHMCSWBSHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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